

Application Notes and Protocols for Thromboxane B2 Extraction from Tissue Homogenates

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Compound of Interest

Compound Name: *Thromboxane B2*

Cat. No.: *B127252*

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Audience: Researchers, scientists, and drug development professionals.

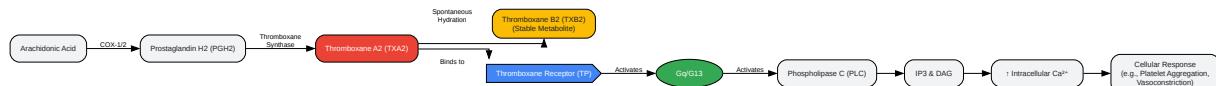
Introduction:

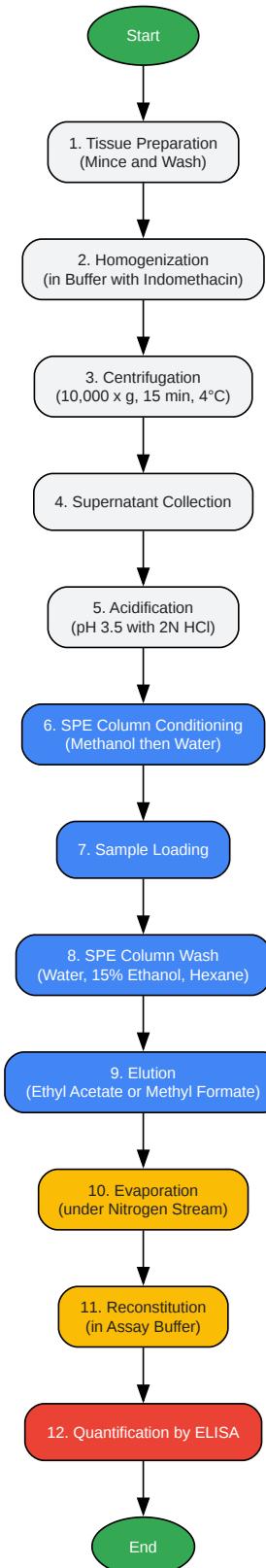
Thromboxane A2 (TXA2) is a potent but unstable lipid mediator derived from arachidonic acid. It plays a crucial role in various physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation.^{[1][2][3][4]} Due to its short half-life of about 30 seconds in aqueous solutions, direct measurement of TXA2 is not feasible.^[1] Instead, its stable, inactive metabolite, **thromboxane B2** (TXB2), is quantified as a reliable indicator of TXA2 production.^{[5][6]} These application notes provide a detailed protocol for the extraction of TXB2 from tissue homogenates, followed by quantification using a competitive enzyme-linked immunosorbent assay (ELISA).

Thromboxane A2 Signaling Pathway

Thromboxane A2 is synthesized from arachidonic acid, which is released from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Finally, thromboxane synthase metabolizes PGH2 to produce TXA2.^{[1][2]} TXA2 exerts its effects by binding to T-prostanoid receptors (TP), which are G-protein coupled receptors.^{[1][7]} This binding activates downstream signaling cascades, primarily through Gq and G13 proteins, leading to phospholipase C activation, an increase in

intracellular calcium, and subsequent cellular responses like platelet aggregation and smooth muscle contraction.[2][3][7]



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